molecular formula C4H5ClF2O2S B2761468 3,3-Difluorocyclobutane-1-sulfonyl chloride CAS No. 1310729-90-8

3,3-Difluorocyclobutane-1-sulfonyl chloride

Cat. No.: B2761468
CAS No.: 1310729-90-8
M. Wt: 190.59
InChI Key: QXYNIWCYMQIZBV-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutane-1-sulfonyl chloride ( 1310729-90-8 ) is a specialized organic building block with the molecular formula C4H5ClF2O2S and a molecular weight of 190.60 g/mol . This compound is a high-value reagent for researchers, particularly in medicinal chemistry and drug discovery. Its core structure features a cyclobutane ring substituted with two strongly electron-withdrawing fluorine atoms at the 3-position, which can significantly influence the molecule's metabolic stability, lipophilicity, and conformational geometry. The primary research application of this sulfonyl chloride is to introduce the sterically constrained and fluorinated cyclobutyl sulfonyl moiety into target molecules via nucleophilic substitution reactions. It is commonly used as an electrophile to create sulfonamide linkages with amines, a functional group prevalent in many active pharmaceutical ingredients (APIs) and bioactive compounds. The incorporation of this specific scaffold can be crucial in optimizing the physical and pharmacological properties of lead candidates during structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers can handle this material according to the safety information provided in the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3,3-difluorocyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYNIWCYMQIZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310729-90-8
Record name 3,3-difluorocyclobutane-1-sulfonyl chloride
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Preparation Methods

The synthesis of 3,3-Difluorocyclobutane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclobutane with fluorinating agents to introduce the fluorine atoms at the desired positions. The sulfonyl chloride group is then introduced through a reaction with chlorosulfonic acid or similar reagents. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

3,3-Difluorocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:

Scientific Research Applications

Synthesis Pathways

  • Direct Fluorination : Involves the introduction of fluorine atoms into cyclobutane derivatives.
  • Nucleophilic Substitution : Utilizes nucleophiles to replace the chlorine atom in sulfonyl chloride.
  • Multigram Synthesis : Techniques to produce larger quantities for industrial applications.

Medicinal Chemistry

3,3-Difluorocyclobutane-1-sulfonyl chloride is utilized as a building block in the development of pharmaceuticals. Its unique structural features enhance metabolic stability and bioavailability of drug candidates. The incorporation of fluorine increases the lipophilicity and binding affinity of compounds targeting biological systems.

Case Study: Drug Development

A notable application is in the synthesis of inhibitors for specific enzymes involved in cancer pathways. For instance, derivatives of this compound have shown potential as inhibitors for P2X3 receptors, which are implicated in pain signaling and respiratory diseases .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various derivatives such as amides and esters.

Table 1: Common Reactions Involving this compound

Reaction TypeProduct TypeConditions
Nucleophilic SubstitutionAmides, EstersMild to moderate conditions
ReductionAlcoholsLithium aluminum hydride
HydrolysisSulfonic acidsAqueous acidic or basic

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. Preliminary studies indicate that it can modulate enzyme activity through nucleophilic interactions facilitated by its reactive sulfonyl group.

Case Study: Protein Binding

Research has demonstrated that derivatives can bind to target proteins through hydrophobic interactions, enhancing their therapeutic potential. The fluorine atoms may act as weak hydrogen bond acceptors, improving binding affinity .

Future Research Directions

Ongoing research focuses on:

  • In Vivo Studies : Evaluating safety and efficacy in animal models.
  • Structural Modifications : Assessing how variations affect biological activity.
  • Mechanistic Studies : Understanding molecular interactions with target proteins.

Mechanism of Action

The mechanism by which 3,3-Difluorocyclobutane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of new bonds and the modification of target molecules . The presence of fluorine atoms can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Cyclobutane Ring

3-(Difluoromethyl)cyclobutane-1-sulfonyl Chloride
  • Molecular formula : C₅H₇ClF₂O₂S
  • Key differences : Replaces the 3,3-difluoro group with a difluoromethyl (-CF₂H) substituent.
  • Properties : Predicted collision cross-section (CCS) for [M+H]+ is 136.5 Ų, slightly lower than the target compound, suggesting a marginally smaller molecular volume .
  • Applications : The -CF₂H group may modulate lipophilicity and metabolic stability differently than -F substituents.
3-(Trifluoromethyl)cyclobutane-1-sulfonyl Chloride
  • Molecular formula : C₅H₆ClF₃O₂S
  • Key differences : Features a trifluoromethyl (-CF₃) group instead of 3,3-difluoro.
  • Properties : Higher molecular weight (222.61 vs. 190.60) and greater electronegativity due to -CF₃. The steric bulk of -CF₃ may reduce reactivity toward nucleophilic substitution compared to the target compound .
  • Cost : Priced at $2,642 for 2.5 g, reflecting synthetic complexity .

Acyclic Sulfonyl Chloride Analogs

(3R)-3-Fluorobutane-1-sulfonyl Chloride
  • Molecular formula : C₄H₈ClFO₂S
  • Key differences : Acyclic butane chain with a single fluorine at position 3.
  • Properties : Lower molecular weight (174.62) and absence of ring strain may reduce reactivity. The stereochemistry (R-configuration) could influence chiral recognition in drug synthesis .

Extended Alkyl Chain Derivatives

2-Ethyl-3,3-difluorobutane-1-sulfonyl Chloride
  • Molecular formula : C₆H₁₁ClF₂O₂S
  • Key differences : Incorporates an ethyl group at position 2 and retains 3,3-difluoro substitution.

Structural Similarity to Fluorinated Cyclic Amines

Compounds like 3-(Chloromethyl)-1,1-difluorocyclobutane (CAS 1290625-58-9) and 4,4-Difluorocyclohexanamine hydrochloride (CAS 675112-70-6) share the cyclobutane/cyclohexane core with fluorine substituents but lack the sulfonyl chloride group. These analogs highlight the role of functional groups in dictating reactivity; sulfonyl chlorides are more electrophilic than amines or chlorides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Price (USD)
3,3-Difluorocyclobutane-1-sulfonyl chloride C₄H₅ClF₂O₂S 190.60 1310729-90-8 3,3-F₂, cyclobutane $432/50 mg
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride C₅H₆ClF₃O₂S 222.61 1936688-71-9 3-CF₃, cyclobutane $2,642/2.5 g
(3R)-3-Fluorobutane-1-sulfonyl chloride C₄H₈ClFO₂S 174.62 2381005-34-9 Acyclic, 3-F Not available
2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride C₆H₁₁ClF₂O₂S 220.67 2090874-05-6 2-Ethyl, 3,3-F₂ Not available

Key Research Findings

Reactivity Trends : The target compound’s cyclobutane ring enhances electrophilicity compared to acyclic analogs like (3R)-3-fluorobutane-1-sulfonyl chloride .

Cost Drivers : Higher prices for trifluoromethyl derivatives () reflect challenges in introducing -CF₃ groups via fluorination reagents like SF₄ or Ruppert-Prakash reagents.

Biological Activity

3,3-Difluorocyclobutane-1-sulfonyl chloride (DFCSC) is an organosulfur compound with the molecular formula C₄H₅ClF₂O₂S. It features a cyclobutane ring with two fluorine substituents on the third carbon and a sulfonyl chloride functional group. This unique structure influences its biological activity, making it a subject of interest in medicinal chemistry and drug design.

  • Molecular Weight : 192.61 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1310729-90-8
  • Physical State : Liquid, sensitive to moisture

Electrophilic Reactions

DFCSC's sulfonyl chloride group allows it to participate in electrophilic reactions, which are crucial for modifying biomolecules. This reactivity can lead to:

  • Protein Modification : Interactions with amino acid side chains can affect protein function and stability.
  • Nucleic Acid Interactions : Potential to modify DNA or RNA structures, impacting gene expression and replication processes.

1. Interaction Studies

Research has indicated that compounds similar to DFCSC can interact with various biological molecules, leading to insights into their mechanisms of action. For example:

  • Kinase Inhibition : Some studies have shown that sulfonyl chlorides can inhibit protein kinases involved in signaling pathways associated with cancer and inflammation . Such inhibition may provide therapeutic benefits in treating diseases characterized by abnormal kinase activity.

2. Pharmacological Applications

DFCSC has been explored for its potential applications in treating immunological and oncological conditions. Its structural characteristics suggest that it could serve as a lead compound for developing new drugs targeting specific pathways involved in these diseases .

Comparative Analysis of Related Compounds

To better understand DFCSC's potential biological activity, a comparison with structurally related compounds can be insightful:

Compound NameMolecular FormulaKey Features
2,2-Difluorobutane-1-sulfonyl chlorideC₄H₇ClF₂O₂SSimilar fluorination pattern; different carbon position
4-Fluorobutane-1-sulfonyl chlorideC₄H₈ClFOSContains only one fluorine; different reactivity profile
This compoundC₄H₅ClF₂O₂SCyclized structure affecting sterics and reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Difluorocyclobutane-1-sulfonyl chloride?

  • Methodological Answer : The compound is typically synthesized via chlorination of 3,3-difluorocyclobutane-1-sulfonic acid using thionyl chloride (SOCl₂) under reflux conditions in an inert solvent (e.g., dichloromethane or chloroform). Key steps include maintaining anhydrous conditions and a nitrogen atmosphere to prevent hydrolysis. Post-reaction, the crude product is purified via recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹⁹F NMR : Expect two doublets (δ ≈ -110 to -120 ppm) due to geminal fluorine atoms.
  • ¹H NMR : Cyclobutane protons appear as complex splitting patterns (δ 3.0–4.0 ppm).
  • IR Spectroscopy : S=O asymmetric and symmetric stretches (~1370 cm⁻¹ and ~1170 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion cluster (M⁺) near m/z 200, with isotopic peaks characteristic of chlorine.
  • Elemental Analysis : Confirm C, H, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers mitigate low yields caused by the ring strain of cyclobutane during synthesis?

  • Methodological Answer :

  • Reaction Optimization : Use low temperatures (0–5°C) during SOCl₂ addition to minimize thermal decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) stabilize intermediates by reducing ring strain through solvation.
  • Computational Insights : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies and guide reagent stoichiometry to avoid side reactions (e.g., cyclobutane ring-opening) .

Q. How to resolve contradictory reactivity data in nucleophilic substitutions involving this compound?

  • Methodological Answer :

  • Steric and Electronic Analysis : The cyclobutane ring introduces steric hindrance, while electron-withdrawing fluorine atoms enhance electrophilicity at the sulfonyl chloride group.
  • Kinetic Studies : Perform time-resolved ¹⁹F NMR to monitor reaction progress with varying nucleophiles (e.g., amines, alcohols).
  • Hammett Plot Analysis : Correlate substituent effects (σ values) of aromatic nucleophiles with reaction rates to quantify electronic contributions .

Q. What strategies are effective in identifying and characterizing byproducts from unintended ring-opening reactions?

  • Methodological Answer :

  • Byproduct Trapping : Use scavengers like triethylamine to stabilize reactive intermediates (e.g., sulfonic acid derivatives).
  • Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts.
  • High-Resolution MS/MS : Fragment ions can differentiate between sulfonate esters (e.g., m/z 185.2) and rearranged products .

Q. How can computational chemistry aid in predicting the reactivity of this compound in complex syntheses?

  • Methodological Answer :

  • Transition-State Modeling : Use Gaussian or ORCA software to simulate reaction pathways (e.g., SN2 vs. SN1 mechanisms).
  • Solvent Effects : Conduct implicit solvent models (e.g., COSMO-RS) to predict solvolysis rates in different media.
  • Fukui Function Analysis : Identify electrophilic/nucleophilic sites on the molecule to prioritize functionalization .

Applications in Advanced Research

Q. What role does this compound play in synthesizing fluorinated polymers or materials?

  • Methodological Answer :

  • Polymer Functionalization : React with diols or diamines to form sulfonated crosslinkers, enhancing thermal stability in fluoropolymers.
  • Surface Modification : Graft onto silica nanoparticles (via silanol groups) for hydrophobic coatings; monitor grafting density by XPS or TGA .

Q. How to design a kinetic study to compare the hydrolytic stability of this compound with non-fluorinated analogs?

  • Methodological Answer :

  • Controlled Hydrolysis : Expose compounds to buffered solutions (pH 1–14) at 25°C and 40°C.
  • Rate Constant Calculation : Use UV-Vis spectroscopy (λ = 260 nm for sulfonate formation) to track hydrolysis over time.
  • Activation Energy : Apply the Arrhenius equation to data from temperature-varied experiments .

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